3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

lipoxygenase inhibition arachidonic acid cascade multi-target pharmacology

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid (CAS 129321-69-3) is a spirocyclic β-amino acid derivative with molecular formula C₉H₁₃NO₃ and molecular weight 183.20 g/mol. This compound features a 2-azaspiro[4.4]nonane scaffold—two fused five-membered rings sharing a single nitrogen-bearing spiro atom—with a 3-oxo (ketone) group and a 4-carboxylic acid substituent, placing it at the intersection of spirocyclic building blocks and conformationally constrained amino acid analogs.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B13747432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNC(=O)C2C(=O)O
InChIInChI=1S/C9H13NO3/c11-7-6(8(12)13)9(5-10-7)3-1-2-4-9/h6H,1-5H2,(H,10,11)(H,12,13)
InChIKeyVFTIDQJNSIJAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic Acid: Identity, Class, and Procurement-Relevant Physicochemical Profile


3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid (CAS 129321-69-3) is a spirocyclic β-amino acid derivative with molecular formula C₉H₁₃NO₃ and molecular weight 183.20 g/mol [1]. This compound features a 2-azaspiro[4.4]nonane scaffold—two fused five-membered rings sharing a single nitrogen-bearing spiro atom—with a 3-oxo (ketone) group and a 4-carboxylic acid substituent, placing it at the intersection of spirocyclic building blocks and conformationally constrained amino acid analogs [1]. The spiro[4.4]nonane architecture is found as the core of multiple bioactive natural products and synthetic drug candidates [2]. Pharmacologically, the compound has been catalogued as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [3].

Why In-Class Analogs Cannot Substitute for 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic Acid in Research Applications


Although the spirocyclic landscape contains numerous azaspiro compounds—including 2-azaspiro[4.4]nonane-1,3-diones, 2-azaspiro[4.5]decane analogs, and 1-azaspiro regioisomers—the specific combination of a [4.4] ring system, a 3-oxo lactam, and a free 4-carboxylic acid in this compound generates a unique pharmacophoric and reactivity profile that cannot be replicated by simple substitution [1]. Systematic structure–activity relationship (SAR) studies on closely related 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione derivatives have demonstrated that ring size alone produces statistically significant differences in receptor binding affinity (Ki spanning low nanomolar to micromolar ranges) and in vivo anticonvulsant potency (ED₅₀ differences exceeding 30 mg/kg between [4.4] and [4.5] scaffolds) [2][3]. Furthermore, the presence of the free carboxylic acid in the target compound—absent in the extensively studied 1,3-dione series—introduces an additional hydrogen-bond donor and a site for amide/ester derivatization that fundamentally alters both physicochemical properties and target engagement potential [1][4]. Generic substitution with a ring-expanded analog or a dione derivative risks loss of the specific conformational constraint and functional-group complementarity required for the intended biochemical or synthetic application.

Quantitative Differentiation Evidence for 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic Acid Versus Closest Analogs


Multi-Target Lipoxygenase Inhibitory Profile vs. Single-Target Non-Spirocyclic LOX Inhibitors

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also exhibiting ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, the clinical 5-LOX inhibitor zileuton acts primarily through a single-target mechanism (5-LOX IC₅₀ ~0.5–1 μM in human whole blood assays) without the ancillary enzyme inhibition profile observed for the target compound. The multi-target profile of the spirocyclic compound offers a differentiated starting point for drug discovery programs seeking polypharmacology within the arachidonic acid cascade, as opposed to the selective single-target paradigm represented by zileuton and related non-spirocyclic inhibitors [2].

lipoxygenase inhibition arachidonic acid cascade multi-target pharmacology

Scaffold Ring-Size Effect on Serotonin Receptor Affinity: [4.4]Nonane vs. [4.5]Decane Dione Derivatives

In a direct head-to-head comparison of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives bearing either the 2-azaspiro[4.4]nonane-1,3-dione or 2-azaspiro[4.5]decane-1,3-dione scaffold, Obniska et al. (2006) demonstrated that the [4.5]decane (cyclohexane-containing) scaffold conferred 3- to 80-fold higher 5-HT₁A receptor affinity compared to analogous methylene-bridged derivatives of both scaffolds [1]. The most potent [4.5]decane derivatives achieved Ki values of 2.7–5.1 nM at 5-HT₁A, whereas the corresponding [4.4]nonane derivatives with identical substituents showed substantially weaker affinity [1]. This quantitative scaffold-dependent divergence demonstrates that the ring size at the spiro center—[4.4] vs. [4.5]—is a critical determinant of target engagement potency, and that the two scaffolds are not interchangeable in serotonin receptor-targeted programs [1][2].

5-HT1A receptor 5-HT2A receptor scaffold-dependent SAR

Functional Group Complementarity: 3-Oxo-4-Carboxylic Acid vs. 1,3-Dione Scaffold for Derivatization and Hydrogen-Bonding Capacity

The target compound's 3-oxo-4-carboxylic acid arrangement provides two chemically orthogonal reactive handles: the ketone at position 3 and the free carboxylic acid at position 4 [1]. By contrast, the widely studied 2-azaspiro[4.4]nonane-1,3-dione scaffold (CAS 175-94-0 parent) presents an imide functionality with no free carboxylic acid, offering only the imide nitrogen as a derivatization site [2]. The carboxylic acid in 3-oxo-2-azaspiro[4.4]nonane-4-carboxylic acid enables: (a) direct amide bond formation with amine-containing pharmacophores via standard coupling chemistry; (b) ester prodrug strategies for modulating physicochemical properties; and (c) an additional hydrogen-bond donor (COOH, pKa predicted ~4–5) not present in the 1,3-dione series, which alters both solubility and target-binding pharmacophoric features [1][3]. In the class of spirocyclic amino acid building blocks, this dual carbonyl/carboxylic acid pattern is substantially less common than the 1,3-dione motif, providing a differentiated entry point for structure-based design [3].

functional group reactivity carboxylic acid derivatization amide coupling hydrogen bond donor

Conformational Rigidity of the Spiro[4.4]nonane Core vs. Linear β-Amino Acids for Constrained Peptide Design

The spiro[4.4]nonane scaffold restricts the conformational landscape to a limited set of well-defined low-energy conformations around the spiro center, a feature that distinguishes it from flexible linear β-amino acids such as 3-aminopropanoic acid (β-alanine) or 3-amino-3-phenylpropanoic acid [1]. In contrast, linear β-amino acids possess rotatable Cα–Cβ and Cβ–Cγ bonds, yielding broad conformational ensembles in solution. The conformational restriction imposed by the spiro junction pre-organizes the molecule into a rigid geometry that can mimic β-turn motifs or stabilize specific secondary structure elements when incorporated into peptide chains [1][2]. This is structurally analogous to the established use of 1,7-diazaspiro[4.4]nonane scaffolds as β-turn mimetics in didemnin analogs, where the spiro core locks the backbone dihedral angles into values approximating a type II β-turn (φ₂ ≈ −60°, ψ₂ ≈ 120°) [2]. The 3-oxo-4-carboxylic acid arrangement in the target compound provides both the conformational constraint of the spiro[4.4]nonane system and the carboxylic acid functionality needed for peptide backbone incorporation, a combination not available from either the 1,3-dione spiro derivatives or from simple linear β-amino acids [3].

conformational constraint beta-amino acid peptide mimetic spiro scaffold

Anticonvulsant ED₅₀ Divergence Between [4.4]Nonane and [4.5]Decane-1,3-dione Scaffolds in MES Seizure Model

In a comparative anticonvulsant evaluation, Obniska et al. (2005) tested two series of N-benzyl and N-aminophenyl derivatives bearing either the 2-azaspiro[4.4]nonane-1,3-dione or 2-azaspiro[4.5]decane-1,3-dione scaffold in the maximal electroshock seizure (MES) model [1]. The most potent 2-azaspiro[4.4]nonane-1,3-dione derivative (compound 1j, N-aminophenyl substituted) exhibited an ED₅₀ of 76.27 mg/kg, whereas the corresponding [4.5]decane derivatives showed different anticonvulsant potency profiles, with activity dependent on both the scaffold ring size and the nature of the linker (methylene vs. imine) between the imide nitrogen and the aryl ring [1]. Notably, the parent N-benzyl-2-azaspiro[4.4]nonane-1,3-dione (1a, methylene linker) was devoid of anticonvulsant activity, while the oxymethylene-linked analog achieved an ED₅₀ of 111 mg/kg, demonstrating that subtle structural modifications within the [4.4]nonane scaffold produce large potency swings [1][2]. This dataset establishes that the [4.4]nonane ring system is not a passive scaffold but actively modulates pharmacological potency in a manner distinct from the [4.5]decane system.

anticonvulsant activity MES model scaffold comparison ED50

Enhanced Fraction of sp³ Carbons (Fsp³) and Three-Dimensionality vs. Planar Heteroaromatic LOX Inhibitors

3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid has an Fsp³ (fraction of sp³-hybridized carbons) of 0.78 (7 sp³ carbons out of 9 total carbons), which is substantially higher than that of planar heteroaromatic lipoxygenase inhibitors such as zileuton (Fsp³ ≈ 0.27; 3 sp³ carbons out of 11) [1][2]. In a comprehensive 2025 review on spirocyclic compounds in medicinal chemistry, the authors demonstrated that increasing Fsp³ through spirocycle incorporation is associated with improved aqueous solubility (through reduced crystal packing efficiency), decreased hERG ion channel inhibition (via steric hindrance around lipophilic regions), and enhanced metabolic stability [2]. The spiro[4.4]nonane architecture achieves this high Fsp³ while maintaining a relatively low molecular weight (183.20 g/mol), a combination that is uncommon among spirocyclic building blocks and positions the compound favorably within lead-like chemical space (MW < 300, Fsp³ > 0.5) [1][2]. This contrasts with larger spiro systems (e.g., spiro[5.5]undecane, Fsp³ = 1.0 but MW > 150 without functionalization) that lack the embedded nitrogen and carbonyl functionalities necessary for target engagement.

Fsp3 three-dimensionality solubility drug-likeness spiro scaffold

Evidence-Backed Application Scenarios for 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic Acid in Scientific Research


Multi-Target Anti-Inflammatory Lead Discovery Targeting the Arachidonic Acid Cascade

The compound's established profile as a potent lipoxygenase inhibitor with ancillary activity against cyclooxygenase and carboxylesterase [1] makes it a differentiated starting point for multi-target anti-inflammatory drug discovery programs. Unlike selective 5-LOX inhibitors (e.g., zileuton) that address only one node of the arachidonic acid cascade, this compound offers a polypharmacological entry point that may be particularly relevant for complex inflammatory conditions where dual LOX/COX modulation has shown synergistic therapeutic benefit. Researchers can leverage the free carboxylic acid for prodrug strategies or amide-based SAR expansion while retaining the spirocyclic core's conformational constraint.

Conformationally Constrained β-Amino Acid Building Block for Peptide Mimetic Synthesis

The 4-carboxylic acid group enables direct incorporation of the spiro[4.4]nonane scaffold into peptide chains via standard amide coupling chemistry [2]. Drawing on the precedent established by 1,7-diazaspiro[4.4]nonane β-turn mimetics in didemnin analogs [3], the 3-oxo-2-azaspiro[4.4]nonane-4-carboxylic acid can serve as a rigidifying element in linear or cyclic peptides, potentially reducing the entropic penalty of target binding and improving proteolytic stability. This application is specifically enabled by the carboxylic acid functionality, which is absent in the more common 2-azaspiro[4.4]nonane-1,3-dione building blocks.

Scaffold-Hopping SAR Studies for CNS Receptor Programs (5-HT and Anticonvulsant Targets)

Published SAR data on 2-azaspiro[4.4]nonane-1,3-dione derivatives have established that the [4.4]nonane scaffold is pharmacologically active in both in vitro receptor binding assays (5-HT₁A/5-HT₂A, Ki in low nanomolar to micromolar range) and in vivo seizure models (MES ED₅₀ = 76.27 mg/kg for the most potent derivative) [4][5]. The target compound, with its 3-oxo-4-carboxylic acid substitution pattern, represents an underexplored chemotype within this validated scaffold class. Procurement of this compound enables systematic scaffold-hopping studies to determine whether the carboxylic acid substitution enhances or modulates the CNS activity observed for the 1,3-dione series, potentially opening new SAR vectors not accessible from the imide-based analogs.

Fragment-Based Drug Discovery Leveraging High Fsp³ and Low Molecular Weight

With a molecular weight of 183.20 g/mol and an Fsp³ of 0.78 [2], 3-oxo-2-azaspiro[4.4]nonane-4-carboxylic acid resides in favorable fragment-like chemical space. The high three-dimensionality conferred by the spiro architecture is associated with improved aqueous solubility, reduced crystal packing, and lower hERG liability compared to planar heteroaromatic fragments of similar molecular weight [6]. The presence of both a ketone and a carboxylic acid provides two distinct vectors for fragment growth via established medicinal chemistry reactions, making this compound an attractive core fragment for FBLD (fragment-based lead discovery) campaigns where three-dimensional diversity is prioritized over flat, aromatic-rich fragment collections.

Quote Request

Request a Quote for 3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.